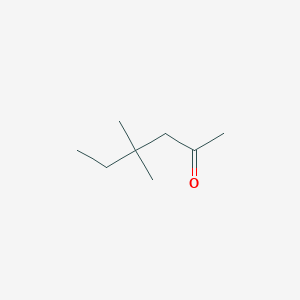

4,4-Dimethylhexan-2-one

Cat. No. B3135619

Key on ui cas rn:

40239-18-7

M. Wt: 128.21 g/mol

InChI Key: GUHILFBUKAVJSQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04275069

Procedure details

Cuprous iodide (19.0 gms., 0.098 moles) is placed in 100 ml. of ether and the reaction cooled to -37° C. (dry ice-acetonitrile). Ethyl magnesium bromide (3.0 mole solution, in ether, 70 ml., 210 mmoles) is then added slowly. The addition takes place over a twenty-minute period, and during this time the temperature of the reaction is never allowed to exceed -30° C. The blackish solution is allowed to cool at -37° C. and mesityl oxide (10 gms., 0.102 mole) (in ether, 50 ml.) is added dropwise. Mesityl oxide is added at such a rate so as to keep the temperature of reaction less than or equal to -10° C. Fifteen minutes after the completion of the reaction the suspension is poured onto 250 ml. of a saturated ammonium chloride solution. The organic layer is separated from the aqueous layer extracted with (3×50 ml.) portions of ether. The ether layers are combined and dried over magnesium sulfate. The drying agent is removed by vacuum filtration and the solvent removed under reduced pressure to yield a yellow oil. The oil is distilled under reduced pressure and gives two fractions: Fraction two contains 5.3 gms. (42%) of the titled compound as a yellow oil. The carbon:hydrogen analyses are 73.19 to 12.10. The mass spectrum exhibits peak at 73 (molecular ion), 71, 70, 59, 58, 57, 55, 43, 41, and 29. NMR absorptions are observed at 0.85 to 1.05, 1.25, 2.15, and 2.35δ. Infrared absorptions are observed at 1715, 1465, 1360, 1150, cm-1.

[Compound]

Name

Cuprous iodide

Quantity

19 g

Type

reactant

Reaction Step One

Name

dry ice acetonitrile

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[C:1](=O)=O.[C:4](#N)[CH3:5].[CH2:7]([Mg]Br)[CH3:8].[O:11]=[C:12]([CH:14]=C(C)C)[CH3:13].[Cl-].[NH4+]>CCOCC>[CH3:1][C:4]([CH3:5])([CH2:7][CH3:8])[CH2:13][C:12](=[O:11])[CH3:14] |f:0.1,4.5|

|

Inputs

Step One

[Compound]

|

Name

|

Cuprous iodide

|

|

Quantity

|

19 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

70 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)[Mg]Br

|

Step Three

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

O=C(C)C=C(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C(C)C=C(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Step Six

|

Name

|

dry ice acetonitrile

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O.C(C)#N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-37 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to exceed -30° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature of reaction less than or equal to -10° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Fifteen minutes after the completion of the reaction the suspension

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is poured onto 250 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer is separated from the aqueous layer

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with (3×50 ml.) portions of ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The drying agent is removed by vacuum filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a yellow oil

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The oil is distilled under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gives two fractions

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CC(C)=O)(CC)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 42% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |